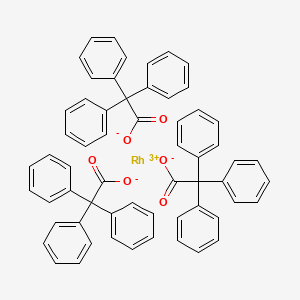

三苯基乙酸铑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

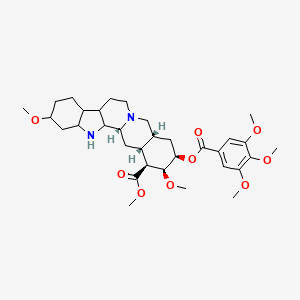

Rhodium Triphenyl Acetate, also known as Rh2(TPA)4 or Rh2(triphenylacetate)4, is an organometallic compound . It is used as a catalyst for various chemical reactions such as amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, and enantioselective cyclopropanation .

Synthesis Analysis

The synthesis of Rhodium complexes has been studied extensively. For instance, two rhodium (III) complexes [Rh (ed3a) (OH 2 )]·H 2 O ( 1) and Na [Rh (ed3a)Cl]·H 2 O ( 2) with ethylenediamine- N, N, N ′-triacetate (ed3a) have been synthesized and characterized by elemental, spectroscopic, and structural analyses .Chemical Reactions Analysis

Rhodium complexes are known for their catalytic properties. They have been used in hydroformylation reactions . The chemical changes of phosphorous ligands in the rhodium complex catalyst system were studied using 31P NMR analysis .科学研究应用

有机金属试剂

三苯基乙酸铑是一种有机金属化合物 . 有机金属化合物由于其独特的性质在各种化学反应中作为有用的试剂。它们可以作为催化剂、前体和中间体参与广泛的化学转化 .

工业化学中的催化剂

这种化合物被广泛用作工业化学中的催化剂 . 它可以促进各种化学反应,提高其效率和选择性。这使其成为生产许多工业化学品的有价值工具 .

薄膜沉积

三苯基乙酸铑用于薄膜沉积 . 薄膜在各种技术应用中必不可少,包括微电子学、保护涂层和太阳能电池。该化合物可以帮助制造具有所需性能的高质量薄膜 .

制药

在制药行业,三苯基乙酸铑可用于合成各种药物 . 其独特的性质可以帮助提高药物合成的效率和选择性,从而获得更高的产量和更纯的产物 .

LED制造

作用机制

Target of Action

Rhodium triphenyl acetate, also known as rhodium(3+);2,2,2-triphenylacetate, is primarily used as a catalyst in various organic transformations . The primary targets of this compound are the reactant molecules in these transformations. The role of rhodium triphenyl acetate is to accelerate the reaction rate and increase the yield of the desired product .

Mode of Action

The mode of action of rhodium triphenyl acetate involves its interaction with reactant molecules to facilitate their transformation. It is suggested that rhodium-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

These transformations can involve a variety of biochemical pathways, depending on the specific reactants and conditions .

Result of Action

The result of rhodium triphenyl acetate’s action is the facilitation of various organic transformations. These transformations can lead to the formation of a wide range of organic compounds, including cyclic carbamates, nitrene insertions, and cyclic oxonium ylides .

安全和危害

The safety data sheet for Rhodium compounds suggests that they should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The hazard statement for Rhodium Triphenyl Acetate is H351, indicating that it is suspected of causing cancer .

未来方向

Rhodium complexes have been intensively investigated for many years because of their important commercial applications, mainly as heterogeneous catalysts . Future research may focus on the synthesis of new Rhodium complexes and their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

属性

IUPAC Name |

rhodium(3+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVYHNRWSWCRU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O6Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)